molecular formula C6H7NOS B8068425 5-methoxypyridine-3-thiol

5-methoxypyridine-3-thiol

Cat. No.: B8068425
M. Wt: 141.19 g/mol
InChI Key: XGZMKYYWJHVTMI-UHFFFAOYSA-N
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Description

5-methoxypyridine-3-thiol is an organic compound with the molecular formula C6H7NOS. It is a derivative of pyridine, featuring a methoxy group at the 5-position and a thiol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with methoxy and thiolating agents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 5-methoxypyridine-3-thiol may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. The exact methods can vary depending on the scale and desired application of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-methoxypyridine-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Scientific Research Applications

5-methoxypyridine-3-thiol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-methoxypyridine-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The methoxy group may also influence the compound’s binding affinity and specificity for different targets .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both methoxy and thiol groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-methoxypyridine-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-8-5-2-6(9)4-7-3-5/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZMKYYWJHVTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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